Benzenamine, 2-methoxy-5-[5-(1H-pyrazol-1-yl)-1H-1,2,3,4-tetrazol-1-yl]-
Overview
Description
Benzenamine, 2-methoxy-5-[5-(1H-pyrazol-1-yl)-1H-1,2,3,4-tetrazol-1-yl]- is a useful research compound. Its molecular formula is C11H11N7O and its molecular weight is 257.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenamine, 2-methoxy-5-[5-(1H-pyrazol-1-yl)-1H-1,2,3,4-tetrazol-1-yl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 2-methoxy-5-[5-(1H-pyrazol-1-yl)-1H-1,2,3,4-tetrazol-1-yl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
- Novel benzimidazole derivatives, including benzenamine compounds, have been synthesized and investigated for antimicrobial properties. These compounds displayed significant activity against various strains of microorganisms, indicating their potential as antimicrobial agents (Krishnanjaneyulu et al., 2014).
Biological Activity Studies
- Benzenamine derivatives have been studied for their biological activities. For example, derivatives containing chlorine were found to be more toxic to bacteria, and those with a methoxy group showed enhanced toxicity (Uma et al., 2017).
Antifungal Activity
- A series of benzenamine derivatives were synthesized and evaluated for antifungal activity, with some showing significant effectiveness against various fungi (Malhotra et al., 2012).
Anticancer and Antibacterial Properties
- Certain benzo[d]thiazole incorporated quinazolinones, related to benzenamine structures, demonstrated notable anticancer and antibacterial activities, suggesting their potential in drug development (Deshineni et al., 2020).
Chemosensor Applications
- Benzenamine derivatives have been developed as chemosensors for metal ions, such as silver, exhibiting significant fluorescent enhancement upon binding, which is useful in analytical applications (Tharmaraj et al., 2012).
Photophysical Properties
- Novel fluorescent polyimides derived from benzenamine have been synthesized, exhibiting emission in solid state and in solution, indicating potential applications in photoluminescent materials (Ghaemy & Nasab, 2010).
Anti-nociceptive and Anti-inflammatory Agents
- Some triazole derivatives related to benzenamine were synthesized and shown to have potential anti-nociceptive and anti-inflammatory effects, suggesting their use in pain management and inflammation treatment (Rajasekaran & Rajagopal, 2009).
Properties
IUPAC Name |
2-methoxy-5-(5-pyrazol-1-yltetrazol-1-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N7O/c1-19-10-4-3-8(7-9(10)12)18-11(14-15-16-18)17-6-2-5-13-17/h2-7H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMQHEIBQXHKMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=NN=N2)N3C=CC=N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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